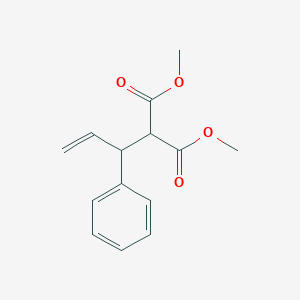

Dimethyl 2-(1-phenyl-allyl)-malonate

Description

Dimethyl 2-(1-phenyl-allyl)-malonate is a malonate derivative featuring a phenyl-allyl substituent at the central carbon. The phenyl-allyl group introduces steric and electronic effects that influence reactivity, enabling applications in stereoselective transformations.

Properties

Molecular Formula |

C14H16O4 |

|---|---|

Molecular Weight |

248.27 g/mol |

IUPAC Name |

dimethyl 2-(1-phenylprop-2-enyl)propanedioate |

InChI |

InChI=1S/C14H16O4/c1-4-11(10-8-6-5-7-9-10)12(13(15)17-2)14(16)18-3/h4-9,11-12H,1H2,2-3H3 |

InChI Key |

BVCOQEGIAVLJDW-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(C(C=C)C1=CC=CC=C1)C(=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and synthetic differences between dimethyl 2-(1-phenyl-allyl)-malonate and related malonate derivatives:

Key Observations:

Substituent Effects :

- The phenyl-allyl group in this compound provides a conjugated π-system that enhances reactivity in cycloadditions and stereoselective reactions compared to simpler alkyl or aryl malonates (e.g., dimethyl 2-(2-fluorophenyl)malonate) .

- Propargyl and allyl derivatives (e.g., diethyl allyl(3-phenylprop-2-ynyl)malonate) exhibit distinct reactivity profiles due to alkyne/alkene participation in click chemistry or Diels-Alder reactions .

Synthetic Methodology :

- Strong bases like KOH are critical for high-yield synthesis of substituted malonates (e.g., 89% yield for dimethyl 2-(1-methyl-3-oxo-1,3-dihydroisobenzofuran-1-yl)malonate in acetonitrile) .

- Solvent-free conditions or polar aprotic solvents (e.g., DMF) are preferred for alkylation steps, as seen in diethyl 2-(2-phenylacetyl)malonate synthesis .

Applications: Asymmetric synthesis: The phenyl-allyl group in this compound facilitates enantioselective transformations, as demonstrated in chiral phosphoric acid-catalyzed reactions . Pharmaceutical intermediates: Fluorinated and aminophenyl derivatives (e.g., dimethyl 2-(2-fluorophenyl)malonate) are pivotal in designing CNS-active drugs .

Reactivity and Mechanistic Insights

Base Sensitivity: Malonate diesters undergo hydrolysis under strongly basic conditions. For example, dimethyl malonate derivatives require anhydrous KOH to avoid ester cleavage, as noted in the synthesis of 3,3-disubstituted phthalides . In contrast, weaker bases like K₂CO₃ are sufficient for alkylation of nitro-substituted malonates (e.g., dimethyl 2-(2-nitro-1-phenylethyl)malonate) .

Steric Hindrance :

- Bulky substituents (e.g., phenyl-allyl) slow reaction kinetics. For instance, this compound may require elevated temperatures or prolonged reaction times compared to less hindered analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.